4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride
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Overview
Description
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is a member of the benzoxazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoxazepine derivatives.
Scientific Research Applications
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2,3,4,5-Tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride: Contains a sulfur atom in the ring structure, making it a benzothiazepine derivative.
Uniqueness
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
CAS No. |
1443981-53-0 |
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Molecular Formula |
C10H10ClNO4S |
Molecular Weight |
275.71 g/mol |
IUPAC Name |
4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
ZDBJZZVZWUEIEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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